![molecular formula C22H22N2O B2773619 (2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 860612-39-1](/img/structure/B2773619.png)
(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one, commonly referred to as 4-PA, is a heterocyclic compound with a unique chemical structure. It is a member of the carbazole family of compounds, which are known for their diverse biological activities. 4-PA has been the subject of much scientific research due to its potential applications in various fields, such as medicine, chemistry, and biochemistry.
Scientific Research Applications
Molecular Synthesis and Characterization
The compound , (2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one, shares structural similarities with carbazole derivatives which are known for their diverse applications in scientific research. Carbazole derivatives are synthesized through various methods, including condensation reactions, and are characterized using techniques such as CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy. These compounds are also subject to computational studies for molecular electrostatic potential (MEP), Mulliken charge, and IR-B3LYP structure optimization to understand their properties better (Warad et al., 2018).
Antifungal and Antibacterial Applications
Carbazole hybrids, such as 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, have been explored as new types of antifungal agents. These compounds demonstrate significant antifungal activity against various pathogenic fungal strains and some show antibacterial properties as well. Molecular docking analysis reveals these compounds' potential interactions with biological enzymes, which might explain their efficacy as antifungal agents (Rad et al., 2016).
Bioinformatics and Neurodegenerative Disease Research
Research into Schiff bases derived from carbazole derivatives aims to discover new treatments for neurodegenerative diseases, like Alzheimer's. These studies involve bioinformatics and computational pharmacological methods to evaluate the drug-like properties of these compounds and their potential as neuropsychiatric drugs. Spectral characterization confirms their structure, and bioinformatics tools indicate their drug-likeness features, suggesting their applicability in treating neurodegenerative disorders (Avram et al., 2021).
Pharmaceutical and Biological Activity
Novel carbazole derivatives, such as oxazaphosphole oxides, sulfides, and selenides, exhibit moderate antifungal and antibacterial activity. These compounds are synthesized through condensation reactions and are screened for their bioactivity, indicating their potential use in pharmaceutical applications (Srinivasulu et al., 2007).
Material Science and Luminescence
Carbazole compounds have been investigated for their photophysical properties, such as fluorescence quenching by silver nanoparticles. Studies on carbazole-containing push-pull chromophores reveal their sensitivity to solvent polarity and potential applications in material science due to their luminescence properties (Asiri et al., 2017).
properties
IUPAC Name |
(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14(2)15-7-10-17(11-8-15)23-13-16-9-12-19-18-5-3-4-6-20(18)24-21(19)22(16)25/h3-8,10-11,13-14,23-24H,9,12H2,1-2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHUDNGSOFWPTN-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.